molecular formula C13H17NO3 B1422976 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1267216-40-9

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B1422976
CAS No.: 1267216-40-9
M. Wt: 235.28 g/mol
InChI Key: FFVHBWCZMRJKOR-UHFFFAOYSA-N
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Description

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 1267216-40-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent studies.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • Structure : The compound features a hexahydroquinoline core with an oxo group and a propan-2-yl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to hexahydroquinoline structures. For instance, research on 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells. These compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 .

A specific study synthesized a series of 1,4,5,6,7,8-hexahydro 5-oxo quinoline derivatives and evaluated their effects on P-glycoprotein (P-gp) overexpressing human uterine sarcoma cells. Notably, compounds A1 and A2 showed high efficacy in blocking P-gp efflux and inducing apoptosis in resistant cancer cells .

CompoundStructureCytotoxicity (IC50)MDR Reversal Activity
A1A1 Structure10 µMYes
A2A2 Structure12 µMYes
ControlN/A50 µMNo

The biological activity of this compound is thought to involve interactions with key molecular targets such as enzymes and receptors. The inhibition of specific pathways may contribute to its anticancer effects. For example, the modulation of ATP-binding cassette (ABC) transporters has been identified as a critical mechanism for overcoming drug resistance in cancer therapies .

Case Studies

  • Study on MDR Reversal : In a controlled study involving MES-SA-DX5 human uterine sarcoma cells, the synthesized derivatives were tested for their ability to reverse MDR. The results indicated that certain compounds not only inhibited P-gp but also induced significant apoptosis in resistant cells .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various hexahydroquinoline derivatives against multiple cancer cell lines using MTT assays. Compounds demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells like HEK-293 .

Properties

IUPAC Name

2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7(2)8-3-4-11-9(5-8)6-10(13(16)17)12(15)14-11/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHBWCZMRJKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267216-40-9
Record name 2-oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
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2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 3
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
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2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.